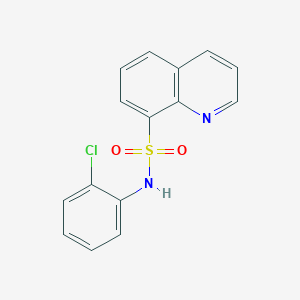![molecular formula C6H7Cl2N3S B182961 5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole CAS No. 118124-76-8](/img/structure/B182961.png)
5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole is a compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a dichlorocyclopropyl group attached to the triazole ring via a thioether linkage. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole typically involves the reaction of 1H-1,2,4-triazole with 2,2-dichlorocyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the dichlorocyclopropyl group using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium hydride, DMF.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated triazole derivatives.
Substitution: Alkylated triazole derivatives.
科学的研究の応用
5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. The dichlorocyclopropyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thioether linkage provides additional binding interactions with target proteins, enhancing the compound’s overall efficacy.
類似化合物との比較
Similar Compounds
1H-1,2,4-Triazole: The parent compound, known for its antifungal properties.
3-Methyl-1H-1,2,4-triazole: A methylated derivative with similar biological activities.
1H-1,2,3-Triazole: Another triazole isomer with distinct chemical properties and applications.
Uniqueness
5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole is unique due to the presence of the dichlorocyclopropyl group, which imparts specific chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its simpler counterparts.
特性
CAS番号 |
118124-76-8 |
|---|---|
分子式 |
C6H7Cl2N3S |
分子量 |
224.11 g/mol |
IUPAC名 |
5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C6H7Cl2N3S/c7-6(8)1-4(6)2-12-5-9-3-10-11-5/h3-4H,1-2H2,(H,9,10,11) |
InChIキー |
PYPBYLSMSOWIFU-UHFFFAOYSA-N |
SMILES |
C1C(C1(Cl)Cl)CSC2=NC=NN2 |
正規SMILES |
C1C(C1(Cl)Cl)CSC2=NC=NN2 |
溶解性 |
19.1 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2,4-dimethylphenyl)sulfonyl]glycine](/img/structure/B182882.png)
![1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone](/img/structure/B182883.png)
![{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid](/img/structure/B182884.png)




![1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene](/img/structure/B182893.png)
![Methyl 4-(3-{[(3-Methoxy-5-Methylpyrazin-2-yl)[(2-Methylpropoxy)carbonyl]aMino]sulfonyl}pyridin-2-yl)benzoate](/img/structure/B182894.png)




